3,3-Dichloropropan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H7Cl2N |
|---|---|
Molecular Weight |
128.00 g/mol |
IUPAC Name |
3,3-dichloropropan-1-amine |
InChI |
InChI=1S/C3H7Cl2N/c4-3(5)1-2-6/h3H,1-2,6H2 |
InChI Key |
ANEJRNCBRHKGOM-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C(Cl)Cl |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 3,3 Dichloropropan 1 Amine
Reactions Involving the Geminal Dichloride Moiety
The geminal dichloride group, where two chlorine atoms are attached to the same carbon atom, is a key feature influencing the reactivity of 3,3-dichloropropan-1-amine. wikipedia.org This structural motif is susceptible to nucleophilic attack and elimination reactions.
Nucleophilic Substitution Reactions (SN1, SN2, SNi mechanisms)
The carbon atom bearing the two chlorine atoms in this compound is electrophilic due to the electron-withdrawing nature of the halogens. This makes it a target for nucleophiles. unacademy.com Nucleophilic substitution reactions at this position can proceed through various mechanisms, including SN1, SN2, and SNi, depending on the reaction conditions and the nature of the nucleophile.
Generally, primary alkyl halides are prone to undergo SN2 reactions. pressbooks.pub In the case of this compound, a strong nucleophile would attack the electrophilic carbon, leading to the displacement of one of the chloride ions. However, the presence of two leaving groups on the same carbon can complicate the reaction, potentially leading to further substitution or other reaction pathways. The lone pair of electrons on the nitrogen atom of the primary amine makes it a good nucleophile, which can lead to intermolecular reactions between two molecules of this compound or intramolecular cyclization reactions. numberanalytics.comstudymind.co.uk
The reaction of geminal dihalides with nucleophiles can be complex. libretexts.org For instance, the reaction of other geminal dihalides has been shown to proceed through radical and carbene intermediates, suggesting that simple SN1 or SN2 pathways may not be the only operative mechanisms. acs.org
Elimination Reactions (E1, E2 pathways leading to unsaturated systems)
Geminal dihalides can undergo elimination reactions to form alkenes or alkynes. libretexts.org In the case of this compound, treatment with a strong base could induce an elimination reaction. The presence of hydrogens on the carbon adjacent to the dichlorinated carbon (the β-carbon) allows for dehydrohalogenation.
An E2 mechanism would involve a concerted process where the base removes a proton from the β-carbon, and a chloride ion is simultaneously eliminated, leading to the formation of a double bond. Given that vicinal dihalides undergo elimination to form double bonds, it is plausible that geminal dihalides like this compound could follow a similar pathway to yield a chloro-substituted propene derivative. libretexts.org The specific regio- and stereochemistry of the resulting alkene would depend on the reaction conditions and the steric and electronic environment of the transition state.
Formation of Carbenoid or Related Reactive Intermediates
The reaction of geminal dihalides with certain reagents can lead to the formation of carbenes or carbenoid species. libretexts.org These are highly reactive intermediates characterized by a divalent carbon atom. While specific studies on this compound are not prevalent, the general reactivity of geminal dichlorides suggests this possibility. For example, treatment with a strong, non-nucleophilic base could potentially lead to the elimination of both chlorine atoms from the same carbon, or a stepwise process involving an initial elimination to an α-chloro carbanion followed by loss of the second chloride to form a carbene. Mechanistic studies on other geminal dihalides have provided evidence for the formation of both radical and carbene intermediates. acs.org
Reactions of the Primary Amine Functionality
The primary amine group in this compound is a nucleophilic and basic center, allowing it to participate in a variety of characteristic amine reactions. numberanalytics.comstudymind.co.uk
Alkylation Reactions and Quaternization
Primary amines are good nucleophiles and readily react with alkyl halides in nucleophilic substitution reactions. pressbooks.pub The lone pair of electrons on the nitrogen atom can attack an electrophilic carbon, such as that in an alkyl halide, to form a secondary amine. numberanalytics.comlibretexts.org This reaction, however, is often difficult to control, as the resulting secondary amine is also nucleophilic and can react further with the alkyl halide to form a tertiary amine, and subsequently a quaternary ammonium (B1175870) salt. pressbooks.pubbritannica.comsavemyexams.comyoutube.com This process is known as overalkylation or exhaustive alkylation. libretexts.org
To favor the formation of the mono-alkylated product, a large excess of the primary amine can be used. savemyexams.com Alternatively, specific synthetic methods have been developed to achieve selective mono-alkylation of amines.
Table 1: Products of Amine Alkylation
| Reactant Amine | Alkylating Agent | Product Type |
|---|---|---|
| Primary Amine | Alkyl Halide | Secondary Amine |
| Secondary Amine | Alkyl Halide | Tertiary Amine |
This table is interactive. Click on the headers to sort.
Acylation and Sulfonylation
Primary amines react with acylating and sulfonylating agents to form amides and sulfonamides, respectively. These reactions are generally very efficient.
Acylation: The reaction of a primary amine with an acyl chloride or an acid anhydride (B1165640) results in the formation of an N-substituted amide. libretexts.orggoogle.com This is a nucleophilic acyl substitution reaction where the amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the displacement of a leaving group (e.g., chloride). studymind.co.uk These reactions are often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). google.com
Sulfonylation: Similarly, primary amines react with sulfonyl chlorides to yield sulfonamides. libretexts.org This reaction is analogous to acylation, with the amine attacking the electrophilic sulfur atom of the sulfonyl chloride. The resulting sulfonamides are important in various chemical and pharmaceutical applications. The reaction is typically performed under alkaline conditions to maintain the nucleophilicity of the amine. libretexts.org
Table 2: Common Reagents and Products in Amine Functionalization
| Amine Reactant | Reagent Type | Specific Reagent Example | Product Type |
|---|---|---|---|
| Primary Amine | Acyl Chloride | Acetyl Chloride | N-substituted Amide |
| Primary Amine | Acid Anhydride | Acetic Anhydride | N-substituted Amide |
This table is interactive. Click on the headers to sort.
Condensation Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)
The primary amine functionality of this compound allows it to undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. wikipedia.orgwikipedia.org This reaction is typically acid-catalyzed and proceeds through a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. wikipedia.orglatech.edu Subsequent dehydration of the hemiaminal yields the C=N double bond characteristic of an imine. wikipedia.orglibretexts.org
The general mechanism for Schiff base formation involves the following steps:
Nucleophilic attack: The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon. libretexts.org
Proton transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a neutral carbinolamine (hemiaminal). wikipedia.orgyoutube.com
Protonation of the hydroxyl group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). libretexts.orgyoutube.com
Elimination of water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, forming a protonated imine (iminium ion). wikipedia.orgyoutube.com
Deprotonation: A base, often the solvent or another amine molecule, removes a proton from the nitrogen to yield the final, neutral Schiff base. libretexts.orgyoutube.com
The reaction is reversible, and the formation of the Schiff base is often driven to completion by removing the water formed during the reaction, for instance, through azeotropic distillation or the use of dehydrating agents like molecular sieves. wikipedia.orgmdpi.com The pH of the reaction medium is a critical factor; it must be acidic enough to protonate the hydroxyl group of the intermediate but not so acidic as to protonate the amine reactant, which would render it non-nucleophilic. libretexts.org
Table 1: General Conditions for Schiff Base Formation
| Parameter | Condition | Rationale |
|---|---|---|
| Reactants | Primary amine (this compound) and an aldehyde or ketone | The amine acts as the nucleophile and the carbonyl compound as the electrophile. wikipedia.orgwikipedia.org |
| Catalyst | Typically an acid catalyst, such as glacial acetic acid. researchgate.net | To protonate the hydroxyl group of the hemiaminal intermediate, facilitating its removal as water. libretexts.org |
| Solvent | Often an alcohol like methanol (B129727) or ethanol (B145695), or a non-polar solvent like toluene (B28343) to allow for azeotropic removal of water. mdpi.comresearchgate.net | To dissolve the reactants and facilitate the reaction. |
| Temperature | Varies, often refluxing to drive the reaction and remove water. researchgate.net | To provide the necessary activation energy for the reaction. |
| Water Removal | Azeotropic distillation or use of drying agents (e.g., molecular sieves). wikipedia.orgmdpi.com | To shift the equilibrium towards the formation of the Schiff base product. wikipedia.org |
Diazotization and Subsequent Transformations
Primary aliphatic amines like this compound can undergo diazotization, a reaction with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. byjus.com This process converts the primary amino group into a diazonium group (-N₂⁺). byjus.com Aliphatic diazonium salts are generally unstable and highly reactive, often leading to a mixture of products through substitution, elimination, and rearrangement pathways. nih.gov
The general mechanism of diazotization involves:
Formation of the nitrosonium ion (NO⁺) from nitrous acid in the presence of a strong acid. byjus.com
Nucleophilic attack of the primary amine on the nitrosonium ion.
A series of proton transfers and deprotonations to form an N-nitrosamine.
Tautomerization of the N-nitrosamine to a diazohydroxide.
Protonation of the hydroxyl group followed by the loss of a water molecule to generate the diazonium ion. byjus.com
Due to the inherent instability of the resulting aliphatic diazonium ion from this compound, it can undergo various subsequent transformations:
Substitution: The diazonium group is an excellent leaving group (N₂) and can be replaced by a variety of nucleophiles present in the reaction medium. For example, reaction in the presence of halide ions could lead to the formation of 1-halo-3,3-dichloropropane.
Rearrangement: The carbocation intermediate formed upon loss of N₂ can undergo rearrangements, such as hydride or alkyl shifts, to form more stable carbocations before reacting with a nucleophile. This can lead to a mixture of isomeric products. The Demjanov and Tiffeneau-Demjanov rearrangements are classic examples of such transformations in cyclic systems. nih.gov
Elimination: If a proton is present on a carbon adjacent to the carbocation center, elimination can occur to form an alkene. In the case of the 3,3-dichloropropyl carbocation, this could potentially lead to the formation of 3,3-dichloropropene.
Recent research has shown that conducting the diazotization of aliphatic amines in specific solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can improve the selectivity of these transformations, potentially allowing for controlled synthetic applications. nih.gov
Redox Chemistry
Oxidation Pathways to Amine Oxides or Nitriles
The nitrogen atom in this compound can be oxidized. The oxidation of primary amines can lead to various products depending on the oxidizing agent and reaction conditions.
Amine Oxides: While the term amine oxide is more strictly applied to the oxidation products of tertiary amines, primary amines can also be oxidized. wikipedia.org The oxidation of primary amines can proceed to form nitroso and nitro compounds. Reagents like hydrogen peroxide or peroxy acids are commonly used for such oxidations. wikipedia.orglibretexts.org
Nitriles: Primary amines can be directly oxidized to nitriles. rsc.orgorganic-chemistry.org This transformation typically involves an oxidative dehydrogenation process. researchgate.net Various reagents and catalytic systems have been developed for this purpose, including:
Ruthenium complexes. rsc.org
1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) in aqueous ammonia (B1221849). organic-chemistry.org
Trichloroisocyanuric acid (TCCA) in the presence of TEMPO. researchgate.net
Copper-catalyzed systems using molecular oxygen as the oxidant. researchgate.net
The oxidation to a nitrile involves the removal of two hydrogen atoms from the amino group and two hydrogen atoms from the α-carbon. The reaction often proceeds through an imine intermediate which is then further oxidized.
Table 2: Examples of Reagents for Oxidation of Primary Amines to Nitriles
| Reagent/Catalyst System | Description |
|---|---|
| Ru₂Cl₄(az-tpy)₂ / O₂ or air | A ruthenium complex immobilized on supported ionic liquids can catalyze the oxidation of primary amines to nitriles with high selectivity. rsc.org |
| 1,3-diiodo-5,5-dimethylhydantoin (DIH) / aq. NH₃ | Converts primary amines to nitriles in good yields at elevated temperatures. organic-chemistry.org |
| Trichloroisocyanuric acid (TCCA) / TEMPO | An efficient method for the selective oxidative conversion of various primary amines to the corresponding nitriles. researchgate.net |
Reduction Pathways to Dechlorinated or Saturated Amines
The dichlorinated nature of this compound opens up possibilities for reductive dechlorination.
Dechlorination: The carbon-chlorine bonds can be reduced, leading to the removal of one or both chlorine atoms. This can be achieved using various reducing agents. For instance, studies on similar chlorinated compounds like 1,3-dichloropropene (B49464) have shown that reductive dechlorination can occur. usda.govillinois.edu The reaction of 1,3-dichloropropene with hydrogen sulfide (B99878) species, for example, leads to nucleophilic substitution of chlorine. usda.govillinois.edu While this is a substitution, similar reducing environments could potentially lead to the complete removal of chlorine and its replacement with hydrogen.
Reduction to Saturated Amines: If the reduction targets the carbon-chlorine bonds, the ultimate product would be propan-1-amine. This would require a strong reducing agent capable of cleaving C-Cl bonds.
It is important to note that the term "saturated amine" in this context primarily refers to the removal of the halogen substituents, as the parent alkyl chain is already saturated.
Rearrangement Reactions and Isomerizations
The structure of this compound allows for the possibility of rearrangement reactions under certain conditions.
Allylic Rearrangement: While this compound itself is not an allylic system, its potential reaction products or intermediates could be. For example, elimination of HCl could lead to an allylic amine like 3-chloro-prop-2-en-1-amine, which could then undergo rearrangements. The reaction of 3,4,4-trichloro-1-(4-methylphenyl)-3-buten-1-one with amines has been shown to involve a prototropic allyl rearrangement. pleiades.online
Carbocation Rearrangements: As mentioned in the diazotization section (3.2.4), the formation of a carbocation intermediate can lead to rearrangements. The 3,3-dichloropropyl carbocation could potentially undergo a 1,2-hydride shift to form a more stable secondary carbocation, although the presence of electron-withdrawing chlorine atoms would influence the stability of any adjacent carbocationic center.
Isomerization: Isomerization of this compound to a different constitutional isomer, such as 1,3-dichloropropan-2-amine, would likely require significant energy input to break and reform C-N and C-H/C-Cl bonds and is not a commonly observed spontaneous process under normal conditions.
Reaction Kinetics and Thermodynamic Analysis
Detailed kinetic and thermodynamic data specifically for reactions involving this compound are not widely available in the public domain. However, general principles of reaction kinetics and thermodynamics can be applied to its reactions.
Reaction Kinetics: The rates of the reactions discussed above would be influenced by several factors:
Concentration of reactants: Higher concentrations generally lead to faster reaction rates.
Temperature: Increasing the temperature typically increases the reaction rate by providing more molecules with the necessary activation energy.
Catalyst: The presence and concentration of a catalyst, such as an acid in Schiff base formation, can significantly accelerate a reaction.
Solvent: The polarity and protic/aprotic nature of the solvent can influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states.
For example, kinetic studies on the reaction of carbonyl sulfide with various amines have shown that the reaction order can be between 1 and 2 with respect to the amine, and the rate is influenced by the basicity and steric hindrance of the amine. utwente.nl Similarly, the hydrolysis of certain amine-cyanoboranes is first order in both the substrate and the acid concentration. rsc.org Kinetic studies on the dehydrochlorination of 1,3-dichloro-2-propanol (B29581) have been conducted to determine the rate equation and activation energy for the formation of epichlorohydrin (B41342). researchgate.net
Thermodynamic Analysis: The feasibility of a reaction is determined by the change in Gibbs free energy (ΔG).
Entropy (ΔS): Reactions that result in an increase in the number of molecules, such as the elimination of water in Schiff base formation, generally have a positive entropy change, which favors the reaction.
Computational chemistry, such as Density Functional Theory (DFT), can be a powerful tool to investigate the thermodynamics and kinetics of reactions for which experimental data is scarce. DFT studies have been used to elucidate the mechanisms of intramolecular rearrangements in related systems. rsc.org
Synthesis and Functionalization of 3,3 Dichloropropan 1 Amine Derivatives
Derivatives with Modified Halogenation Patterns
The reactivity and physical properties of the 3,3-dichloropropylamine scaffold can be significantly altered by modifying the number and nature of the halogen atoms.
Mono-chlorinated Analogues
The mono-chlorinated analogue, 3-chloropropan-1-amine, represents the simplest variation. The reduction in halogenation from a gem-dichloro group to a single chloro group can influence the molecule's lipophilicity, steric profile, and metabolic stability. The synthesis of 3-chloropropan-1-amine can be achieved through several established routes. For instance, one documented method involves the reaction of 3-amino-1-propanol with thionyl chloride in a suitable solvent like chloroform, often under an inert atmosphere, to replace the hydroxyl group with a chlorine atom. chemicalbook.com This compound is typically isolated and handled as its more stable hydrochloride salt, 3-chloropropan-1-amine hydrochloride. nih.govsigmaaldrich.combldpharm.com
Polyhalogenated Analogues
The dichloro- motif of the parent compound can be replaced with other halogens to create a range of polyhalogenated analogues. These substitutions can dramatically affect the molecule's reactivity, with the C-X bond strength and leaving group ability varying down the halogen group (F < Cl < Br < I).
Fluorinated Analogues : The difluoro- derivative, 3,3-difluoropropan-1-amine, is a notable analogue where the chlorine atoms are replaced by fluorine. This substitution is significant as the introduction of fluorine can block metabolic oxidation at that position and alter the compound's electronic properties.
Brominated Analogues : The corresponding dibromo- compound, 3,3-dibromopropan-1-amine, can be synthesized from precursors like 1,3-dibromopropane (B121459). wikipedia.org The amine functionality can be introduced via standard amination protocols. The mono-brominated version, 3-bromopropan-1-amine, is also a key analogue, typically available as its hydrobromide salt. nih.gov
Iodinated Analogues : Similarly, diiodo- and mono-iodo- analogues represent further variations. 1,3-diiodopropane (B1583150) serves as a potential starting material for these derivatives. chemicalbook.comnih.gov The mono-iodinated compound, 3-iodopropan-1-amine, is known and handled as its hydroiodide salt. nih.gov
Derivatives with Modified Amine Functionality
The primary amine group of 3,3-dichloropropan-1-amine is a key site for functionalization, allowing for the synthesis of secondary and tertiary amines, as well as various salts and adducts.
Secondary and Tertiary Amines Derived from this compound
The primary amine can be readily alkylated to form secondary and tertiary amines. This transformation is a fundamental process in organic synthesis, often achieved through reactions with alkyl halides or via reductive amination. libretexts.org
Secondary Amines : Selective mono-N-alkylation can be challenging as the initial product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to overalkylation. libretexts.org However, specific methods have been developed to achieve high selectivity. These include using ionic liquids as solvents, which can reduce the rate of the second alkylation, or employing protecting group strategies like chelation with 9-BBN for amino alcohols. researchgate.netorganic-chemistry.org An example of a related secondary amine is 3-chloro-N-methylpropan-1-amine, which features a single chlorine atom and a methyl group on the nitrogen. nih.gov
Tertiary Amines : Exhaustive alkylation of the primary amine with an appropriate alkylating agent leads to the formation of tertiary amines. For example, reaction with excess methyl iodide would yield N,N-dimethyl-3,3-dichloropropan-1-amine. The synthesis of tertiary amines is often more straightforward than selective mono-alkylation. rsc.org Methodologies for preparing structurally similar tertiary amines, such as N-methyl-3,3-diphenylpropylamine, have been extensively documented in patents, often involving multi-step sequences starting from a disubstituted propanenitrile. google.comgoogle.com These processes, involving steps like reduction, Schiff base formation, methylation, and hydrolysis, provide a blueprint for the synthesis of tertiary amines on the 3,3-disubstituted propylamine (B44156) scaffold.
Amine Adducts and Salts
As a basic compound, this compound readily reacts with acids to form ammonium (B1175870) salts. These salts are often crystalline solids with higher melting points and greater stability compared to the free base, making them easier to handle, purify, and store. The most common salt is the hydrochloride, formed by treating the amine with hydrochloric acid. This salt form is standard for many related amino compounds, including the parent this compound, its mono-chloro analogue, and its bromo- and iodo-analogues. nih.govnih.govnih.gov
Conjugates and Hybrid Molecules Incorporating the 3,3-Dichloropropylamine Scaffold
The primary amine of the 3,3-dichloropropylamine scaffold serves as a reactive handle for covalent attachment to other molecules, creating conjugates and hybrid structures. This strategy is widely used in medicinal chemistry and materials science to combine the properties of the scaffold with another functional entity. nih.gov
The amine group can participate in a variety of conjugation reactions:
Amide Bond Formation : Reaction with carboxylic acids or their activated derivatives (like acid chlorides or esters) forms a stable amide linkage.
Urea (B33335)/Thiourea (B124793) Formation : Reaction with isocyanates or isothiocyanates yields urea or thiourea derivatives, respectively.
Reductive Amination : Condensation with aldehydes or ketones forms an imine (Schiff base), which can be reduced to a stable secondary amine linkage.
This covalent attachment allows the 3,3-dichloropropylamine motif to be incorporated into larger systems, such as peptides, proteins, or synthetic polymers. nih.gov For example, a common strategy in bioconjugation involves modifying the primary amine of lysine (B10760008) residues in proteins. nih.gov The 3,3-dichloropropylamine scaffold could be similarly attached, potentially imparting new properties to the biomolecule. The formation of C3-bridged compounds through C-N coupling reactions using precursors like 1,3-dibromopropane highlights the utility of the three-carbon chain in creating larger, often cyclic or bridged, molecular architectures. wikipedia.orgresearchgate.net
Data Tables
Table 1: Selected Derivatives of this compound and its Analogues
| Derivative Type | Compound Name | Molecular Formula | Key Structural Feature/Note |
| Parent Compound | This compound | C₃H₇Cl₂N | Gem-dichloro group at C3, primary amine at C1. |
| Mono-halogenated | 3-Chloropropan-1-amine | C₃H₈ClN | Single chlorine atom at C3. Typically used as HCl salt. sigmaaldrich.com |
| Polyhalogenated | 3-Bromopropan-1-amine | C₃H₈BrN | Single bromine atom at C3. Used as HBr salt. nih.gov |
| Polyhalogenated | 3-Iodopropan-1-amine | C₃H₉I₂N | Single iodine atom at C3. Used as HI salt. nih.gov |
| Secondary Amine | 3-Chloro-N-methylpropan-1-amine | C₄H₁₀ClN | N-methylated secondary amine with a single Cl at C3. nih.gov |
| Tertiary Amine | N,N-Dimethyl-3,3-dichloropropan-1-amine | C₅H₁₁Cl₂N | N,N-dimethylated tertiary amine. |
| Amine Salt | This compound hydrochloride | C₃H₈Cl₃N | Hydrochloride salt of the parent compound. |
Regioselectivity and Stereoselectivity in Derivatization
The presence of two distinct functional groups—a primary amine and a gem-dichloroalkyl group—in this compound, dictates the regiochemical and stereochemical outcomes of its derivatization reactions. The relative reactivity of these sites can be controlled by the choice of reagents and reaction conditions.
Regioselectivity in the derivatization of this compound would primarily be a contest between the nucleophilic amine and the electrophilic carbon bearing the two chlorine atoms. The outcomes of such reactions are highly dependent on the nature of the attacking species and the reaction conditions.
Reactions with nucleophiles would likely target the carbon atom at the 3-position. A classic example would be nucleophilic substitution, where a nucleophile displaces one or both chlorine atoms. The primary amine group, being nucleophilic itself, can influence the reactivity of the molecule. Under basic conditions, the amine would be deprotonated, enhancing its nucleophilicity and potentially leading to intermolecular reactions or cyclization. Conversely, under acidic conditions, the amine would be protonated to form an ammonium salt, rendering it non-nucleophilic and directing external nucleophiles to the dichlorinated carbon.
In reactions involving electrophiles, the primary amine is the most probable site of attack. For instance, acylation with an acid chloride would selectively form an amide at the amine position, as the lone pair of electrons on the nitrogen is readily available for nucleophilic attack.
The regioselectivity of reactions can also be influenced by the structure of the reactants. For instance, in reactions with primary amines, the structure of the amine can dictate the reaction pathway, leading to different products. google.com
A summary of expected regioselective reactions is presented in Table 1.
| Reagent Type | Probable Site of Reaction | Expected Product Type | Influencing Factors |
| Nucleophile | 3-position (C-Cl) | Substituted propan-1-amine | pH, solvent, nature of nucleophile |
| Electrophile | 1-position (N-H) | N-substituted derivative | Nature of electrophile, presence of base |
| Bulky Base | 3-position (elimination) | 3-chloroallylamine | Steric hindrance of the base |
Table 1. Predicted Regioselectivity in the Derivatization of this compound. This table provides a simplified overview of the expected regiochemical outcomes based on the type of reagent used.
The concept of stereoselectivity becomes relevant when a new stereocenter is created during a reaction. In the case of this compound itself, the molecule is achiral. However, derivatization reactions can introduce chirality.
For example, if one of the chlorine atoms is substituted by a different group, the carbon at the 3-position does not become a stereocenter as it is still bonded to two identical hydrogen atoms on the adjacent carbon. However, if a reaction introduces a substituent at the 2-position, or if the amine is part of a chiral auxiliary, stereoselectivity can be induced.
The formation of stereoisomers is often governed by the reaction mechanism. For instance, reactions that proceed through a planar intermediate, such as a carbocation, may lead to a racemic mixture of products unless a chiral catalyst or reagent is employed. On the other hand, concerted reactions, such as certain types of cycloadditions or rearrangements, can exhibit high stereoselectivity.
In the context of related dihaloalkylamines, the regioselectivity of reactions can be very high, which in turn can influence the stereochemical outcome, especially in cyclization reactions. mdpi.com For instance, the synthesis of heterocyclic compounds from dihaloalkylamines can proceed with a high degree of regioselectivity, leading to specific isomers. mdpi.com
Table 2 outlines some theoretical stereoselective reactions.
| Reaction Type | Chiral Influence | Expected Stereochemical Outcome |
| Nucleophilic Substitution (at C-3) with chiral nucleophile | Chiral nucleophile | Diastereomeric products |
| Reduction of a 2-keto derivative | Chiral reducing agent | Enantiomerically enriched alcohol |
| Cyclization (intramolecular) | Pre-existing stereocenter | Diastereoselective cyclization |
Table 2. Theoretical Stereoselective Derivatizations of this compound Derivatives. This table illustrates potential strategies to achieve stereoselectivity in reactions involving derivatives of this compound.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Through the analysis of one-dimensional and two-dimensional NMR spectra, the precise connectivity and spatial relationships of atoms within 3,3-dichloropropan-1-amine can be established.
¹H and ¹³C NMR Chemical Shift Analysis
Predicted ¹H and ¹³C NMR spectra provide foundational information for the structural analysis of this compound. The expected chemical shifts are influenced by the electronegativity of the adjacent chlorine and nitrogen atoms.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, distinct signals are expected for the protons on each of the three carbon atoms. The protons on the carbon adjacent to the amine group (C1) would likely appear as a triplet. The protons on the central carbon (C2) would be expected to show a more complex splitting pattern, likely a quintet, due to coupling with the protons on both adjacent carbons. The single proton on the carbon bearing two chlorine atoms (C3) would appear as a triplet. The amine protons themselves would typically present as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is anticipated to show three distinct signals, one for each carbon atom in the molecule. The carbon atom bonded to the two chlorine atoms (C3) would be the most deshielded and thus appear at the highest chemical shift. The carbon adjacent to the amine group (C1) would also be deshielded, but to a lesser extent. The central carbon (C2) would be the most shielded of the three and appear at the lowest chemical shift.
Predicted NMR Data for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H on C1 (-CH₂NH₂) | ~3.1 (triplet) | - |
| H on C2 (-CH₂-) | ~2.3 (quintet) | - |
| H on C3 (-CHCl₂) | ~5.9 (triplet) | - |
| NH₂ | variable (broad singlet) | - |
| C 1 (-CH₂NH₂) | - | ~41 |
| C 2 (-CH₂-) | - | ~36 |
| C 3 (-CHCl₂) | - | ~77 |
Note: These are predicted values and may vary from experimental results.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are crucial for confirming the assignments made from 1D spectra and establishing the connectivity of the molecule. jove.com
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the protons on C1 and C2, and between the protons on C2 and C3, confirming the propyl chain backbone. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would show a cross-peak connecting the ¹H signal of each CHₓ group to the ¹³C signal of the carbon to which it is attached, allowing for the unambiguous assignment of both proton and carbon signals for C1, C2, and C3. gdut.edu.cn
Advanced NMR for Complex Systems (e.g., NOE Difference Spectroscopy, DEPT)
Further structural details and confirmation can be obtained using more advanced NMR experiments.
NOE (Nuclear Overhauser Effect) Difference Spectroscopy: NOE experiments detect protons that are close to each other in space, typically within 5 Å. jove.com While less critical for a small, flexible molecule like this compound, it could be used to confirm through-space proximity between the protons on C1 and C3, for example, depending on the conformational preferences of the molecule in solution.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. For this compound, this would result in a positive signal for C3 and negative signals for C1 and C2, confirming their multiplicities.
Mass Spectrometry
Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
GC-MS is a powerful technique for separating and identifying volatile compounds. vt.edu The gas chromatogram would indicate the purity of the this compound sample, with a single major peak expected for the pure compound. The mass spectrum associated with this peak provides a molecular fingerprint.
The fragmentation of this compound in the mass spectrometer is expected to follow characteristic pathways for primary amines and chloroalkanes. whitman.edudocbrown.info Key fragmentation patterns would include:
Alpha-cleavage: A common fragmentation for amines is the cleavage of the bond alpha to the nitrogen atom. libretexts.org For this compound, this would lead to the formation of a resonance-stabilized iminium ion.
Loss of Chlorine: The molecule can lose one or both chlorine atoms as radicals or as HCl. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments, with M and M+2 peaks in an approximate 3:1 ratio for fragments containing one chlorine atom, and M, M+2, and M+4 peaks for fragments with two chlorine atoms. docbrown.inforesearchgate.net
Loss of the Amine Group: Fragmentation involving the loss of the amine group or parts of the alkyl chain is also possible.
Expected Key Fragments in the Mass Spectrum of this compound:
| m/z | Possible Fragment | Notes |
| 127/129/131 | [C₃H₇Cl₂N]⁺ | Molecular ion peak with isotopic pattern for two chlorines. |
| 92/94 | [C₃H₆Cl₂]⁺ | Loss of NH₂ |
| 30 | [CH₂NH₂]⁺ | Alpha-cleavage product. libretexts.org |
Note: The relative intensities of these fragments would depend on the ionization energy.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is used to determine the exact mass of the molecular ion with high precision. nih.gov This allows for the calculation of the elemental formula, confirming the composition of this compound as C₃H₇Cl₂N. The high mass accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions, providing an additional layer of certainty in the identification of the compound. nih.gov
Fragmentation Pathway Analysis
Mass spectrometry is a powerful tool for elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization. researchgate.net For this compound, electron ionization mass spectrometry (EI-MS) would lead to the formation of a molecular ion peak, [C₃H₇Cl₂N]⁺•. The subsequent fragmentation is dictated by the relative bond strengths and the stability of the resulting fragments.
A primary fragmentation pathway for aliphatic amines involves alpha-cleavage, where the bond between the alpha and beta carbons is broken. docbrown.infoyoutube.com In the case of this compound, this would involve the cleavage of the C1-C2 bond, leading to the formation of the resonance-stabilized iminium cation [CH₂=NH₂]⁺ with a mass-to-charge ratio (m/z) of 30. This is often a dominant peak in the mass spectra of primary amines.
Another significant fragmentation pathway involves the loss of a chlorine atom. The molecule can lose a chlorine radical to form the [C₃H₇ClN]⁺ ion. Further fragmentation could involve the loss of HCl, leading to the [C₃H₆N]⁺ ion. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic M+2 and M+4 peaks for chlorine-containing fragments, aiding in their identification. acs.orgnih.gov
The presence of two chlorine atoms on the same carbon (gem-dichloro group) influences the fragmentation. Loss of the entire -CHCl₂ group as a radical would result in a fragment corresponding to [CH₂CH₂NH₂]⁺. Additionally, rearrangement reactions, such as the McLafferty rearrangement, could occur if the appropriate hydrogen atoms are available, although this is less common in simple primary amines. youtube.com
A plausible fragmentation pathway can be summarized as follows:
Alpha-Cleavage: [C₃H₇Cl₂N]⁺• → [CH₂=NH₂]⁺ + •CHCl₂CH₂
Chlorine Loss: [C₃H₇Cl₂N]⁺• → [C₃H₇ClN]⁺ + Cl•
Loss of HCl: [C₃H₇Cl₂N]⁺• → [C₃H₆ClN]⁺• + HCl
Loss of Dichloromethyl Radical: [C₃H₇Cl₂N]⁺• → [CH₂CH₂NH₂]⁺ + •CHCl₂
The relative abundance of these fragments provides crucial information for the structural confirmation of this compound.
Table 1: Predicted Mass Spectrometry Fragmentation of this compound
| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) |
| [C₃H₇Cl₂N]⁺• | Molecular Ion | 127 |
| [CH₂=NH₂]⁺ | Iminium Cation | 30 |
| [C₃H₇ClN]⁺ | 92 | |
| [C₃H₆N]⁺ | 56 | |
| [CH₂CH₂NH₂]⁺ | 44 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in a molecule. youtube.com For this compound, these techniques would confirm the presence of the amine and chloroalkane moieties.
Infrared (IR) Spectroscopy:
N-H Stretching: As a primary amine, this compound is expected to show two medium-intensity bands in the region of 3400-3250 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. orgchemboulder.comyoutube.com
C-H Stretching: The C-H stretching vibrations of the aliphatic chain will appear in the region of 3000-2850 cm⁻¹. uobabylon.edu.iq
N-H Bending (Scissoring): A characteristic N-H bending vibration for primary amines is typically observed in the range of 1650-1580 cm⁻¹. orgchemboulder.comyoutube.com
C-N Stretching: The C-N stretching vibration for aliphatic amines is found in the 1250-1020 cm⁻¹ region. orgchemboulder.com
C-Cl Stretching: The presence of the dichloromethyl group will give rise to strong C-Cl stretching absorptions. For alkyl halides, these bands typically appear in the 850-550 cm⁻¹ range. uobabylon.edu.iq The gem-dichloro arrangement may result in two distinct stretching frequencies.
N-H Wagging: A broad band due to N-H wagging can be observed for primary amines in the 910-665 cm⁻¹ region. orgchemboulder.com
Raman Spectroscopy:
Raman spectroscopy provides complementary information to IR spectroscopy. ondavia.com While polar bonds like N-H and C-Cl are strong in the IR spectrum, non-polar and symmetric vibrations are often more intense in the Raman spectrum.
C-C Stretching: The C-C backbone stretching vibrations would be readily observable.
Symmetric C-Cl Stretching: The symmetric stretching of the C-Cl₂ group would be expected to give a strong Raman signal.
The N-H stretching vibrations are also active in the Raman spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| -NH₂ | Asymmetric & Symmetric Stretch | 3400-3250 | 3400-3250 |
| -CH₂- | Stretch | 3000-2850 | 3000-2850 |
| -NH₂ | Bend (Scissor) | 1650-1580 | Weak |
| -C-N- | Stretch | 1250-1020 | Present |
| -CCl₂ | Stretch | 850-550 | Strong (Symmetric) |
| -NH₂ | Wag | 910-665 | Weak |
X-ray Crystallography for Solid-State Structure Determination of Derivatives
While obtaining a suitable single crystal of the volatile liquid this compound for X-ray crystallography can be challenging, its derivatives, such as salts (e.g., hydrochloride) or amides, are often crystalline solids. X-ray crystallography provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.netmdpi.com
For a derivative of this compound, X-ray analysis would precisely determine:
The C-C, C-N, and C-Cl bond distances and the C-C-C and C-C-N bond angles.
The conformation of the propyl chain in the crystal lattice.
The nature and geometry of intermolecular interactions, such as hydrogen bonding involving the amine group and any counter-ions or other molecules in the crystal lattice.
This technique is invaluable for confirming the connectivity and stereochemistry of the molecule and its derivatives, providing a definitive structural proof. mdpi.com
Spectroscopic Techniques for In-situ Reaction Monitoring
Modern spectroscopic techniques allow for the real-time monitoring of chemical reactions, providing kinetic and mechanistic insights. mdpi.comrsc.orgspectroscopyonline.com The synthesis or subsequent reactions of this compound could be monitored in-situ using methods like FT-IR or Raman spectroscopy.
For example, during the synthesis of this compound from a precursor like 3,3-dichloropropanal (B1256237) via reductive amination, FT-IR spectroscopy could be used to monitor the disappearance of the aldehyde C=O stretching band (around 1725 cm⁻¹) and the appearance of the N-H stretching and bending bands of the amine product. rsc.org This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading by tracking the rate of product formation and the consumption of reactants.
Similarly, Raman spectroscopy can be employed, particularly for reactions in aqueous media where the IR signal of water can be overwhelming. ondavia.com The progress of a reaction involving the C-Cl bonds could be followed by monitoring the intensity of the characteristic C-Cl stretching bands.
These in-situ techniques are crucial for developing efficient and controlled synthetic processes and for understanding the underlying reaction mechanisms. sciopen.com
Computational Chemistry and Theoretical Studies of 3,3 Dichloropropan 1 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing detailed information about molecular structure and behavior. nih.gov For 3,3-Dichloropropan-1-amine, these calculations would elucidate its electronic and structural characteristics.
The electronic structure dictates the chemical nature of a molecule. For this compound, the presence of two electronegative chlorine atoms on the same carbon (a gem-dichloro group) and a terminal amino group creates a unique electronic environment.
Bonding and Charge Distribution : Quantum chemical calculations can determine bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. nih.gov The C-Cl and C-N bonds are of particular interest. The C-N bond length is typically around 1.47 Å in simple amines but can be influenced by neighboring substituents. mdpi.com The strong electron-withdrawing effect of the two chlorine atoms would polarize the C-Cl bonds and induce a partial positive charge on the C3 carbon. This, in turn, influences the electron density across the entire carbon skeleton and on the terminal amino group. Natural Bond Orbital (NBO) analysis is a common technique used to quantify this charge distribution and understand hyperconjugative interactions.
Dipole Moment : The asymmetric distribution of charge, particularly due to the highly electronegative chlorine and nitrogen atoms, will result in a significant molecular dipole moment. Computational methods can predict the magnitude and direction of this dipole moment, which is crucial for understanding intermolecular interactions and solubility.
Halogen Bonding : The chlorine atoms in this compound possess regions of positive electrostatic potential on their outer surface, known as a σ-hole. nih.gov This allows them to act as halogen bond donors, forming non-covalent interactions with Lewis bases. Computational studies are essential for modeling these interactions, which can play a role in molecular recognition and crystal packing. nih.govnih.gov
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. libretexts.orgyoutube.com The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity.
HOMO and LUMO Analysis : For this compound, the HOMO is expected to be localized primarily on the lone pair of the nitrogen atom in the amino group. This orbital represents the site of nucleophilicity and basicity. The LUMO, conversely, is likely to be associated with the antibonding (σ*) orbitals of the C-Cl bonds. The energy of the LUMO indicates the molecule's susceptibility to nucleophilic attack at the C3 carbon. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.net
Reactivity Indices : From the HOMO and LUMO energies, various reactivity descriptors can be calculated. These include electronegativity, chemical hardness, and the electrophilicity index, which provide quantitative measures of the molecule's reactivity profile. For instance, studies on other amines have used these quantum chemical descriptors to correlate with properties like corrosion inhibition potential. mdpi.com
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is a powerful tool for mapping the detailed pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. cam.ac.uk For this compound, this includes modeling its participation in substitution, elimination, or intramolecular reactions.
A transition state (TS) is the highest energy point along a reaction coordinate, representing the fleeting arrangement of atoms as they transform from reactants to products. youtube.com Locating and characterizing these transition states is a cornerstone of mechanistic computational chemistry.
Locating Transition States : Algorithms are used to search the potential energy surface for saddle points, which correspond to transition states. A genuine transition state structure must have exactly one imaginary vibrational frequency, which corresponds to the motion of atoms along the reaction coordinate. nist.govrsc.org
Studying Reaction Feasibility : The energy of the transition state relative to the reactants determines the activation energy (Ea) of the reaction. libretexts.org By comparing the activation energies for different potential pathways, chemists can predict which reaction is kinetically favored. For example, in reactions involving chlorinated alkanes, computational studies can distinguish between different mechanisms, such as S_N2 (bimolecular nucleophilic substitution) and E2 (bimolecular elimination). nist.govleah4sci.com In the case of this compound, one could computationally compare the activation barrier for an external nucleophile attacking the C3 carbon versus an intramolecular S_N2 reaction where the amine nitrogen attacks C3 to form a four-membered azetidine (B1206935) ring.
A reaction coordinate diagram plots the energy of the system as it progresses from reactants to products. quimicaorganica.orgstackexchange.com These diagrams provide a clear visual representation of the entire reaction pathway.
Constructing the Diagram : To build a reaction coordinate diagram, the energies of the reactants, all intermediates, all transition states, and the final products are calculated using a consistent level of theory. youtube.com The x-axis represents the reaction coordinate (a measure of the progress of the reaction), and the y-axis represents the potential energy. youtube.com
Prediction of Reactivity and Selectivity
Beyond elucidating mechanisms, computational chemistry can predict the outcome of reactions, including reactivity and selectivity (chemo-, regio-, and stereoselectivity).
Regioselectivity : this compound is a bifunctional molecule with two main reactive sites: the nucleophilic nitrogen atom and the electrophilic C3 carbon. Computational models can predict which site is more likely to react under specific conditions. For example, by modeling the reaction with an electrophile, one could determine if N-alkylation (at the amine) or another reaction is favored. Similarly, reaction with a nucleophile would be predicted to occur at the C3 position.
Chemoselectivity : In reactions where multiple pathways are possible, computational analysis of the respective transition state energies can predict which product will be preferentially formed. For example, will reaction with a strong, non-nucleophilic base lead to an elimination reaction to form a chloro-alkene, or will substitution occur? Computational studies on the reactivity of primary amines with other reagents have shown that the reaction products can depend heavily on the structure of the amine. rsc.org
Influence of Molecular Structure : The relationship between chemical structure and reactivity can be systematically investigated. Studies have shown that factors like the length of alkyl chains, steric hindrance, and the number of functional groups can significantly impact the degradation rates and reaction pathways of amines. nih.gov Computational models can quantify these effects for this compound, helping to predict its behavior in complex environments. Machine learning models trained on computational and experimental data are also becoming increasingly powerful for predicting reaction outcomes and site selectivity. rsc.org
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and intermolecular interactions of this compound are dictated by the interplay of various steric and electronic effects.
Conformational Analysis
The flexible single bonds in the propane (B168953) backbone of this compound allow it to adopt various spatial arrangements, known as conformations. The relative stability of these conformers is primarily governed by torsional strain (eclipsing interactions) and steric hindrance between bulky substituents. The key rotatable bonds are C1-C2 and C2-C3.
Rotation around the C1-C2 bond would likely show energy minima for staggered conformations, where the amino group (-NH2) is anti-periplanar to the dichloromethyl group (-CHCl2), and gauche conformations. The anti conformation is expected to be the most stable due to minimized steric repulsion. Eclipsed conformations, where the substituents on C1 and C2 are aligned, would represent energy maxima.
Similarly, rotation around the C2-C3 bond will be influenced by the positions of the two chlorine atoms and the rest of the molecule. The presence of two chlorine atoms on the same carbon (geminal dichlorides) creates significant steric bulk and dipoles that influence conformational preferences. Theoretical calculations, such as those using Density Functional Theory (DFT), would be necessary to precisely determine the dihedral angles and relative energies of the stable conformers.
An illustrative table of potential staggered conformers and their expected relative energies is presented below. The exact energy values would require specific quantum chemical calculations.
| Conformer (viewed along C1-C2 axis) | Dihedral Angle (H2N-C1-C2-C3) | Expected Relative Energy (kcal/mol) | Notes |
| Anti | ~180° | 0 (most stable) | Minimizes steric interactions between the amino group and the bulky dichloromethyl group. |
| Gauche | ~60° | > 0 | Some steric interaction between the amino and dichloromethyl groups. |
| Eclipsed | 0°, 120° | Highest | Significant steric and torsional strain. |
| This table is illustrative and not based on experimental or calculated data for this compound. |
Intermolecular Interactions
The primary amine and the dichlorinated alkyl chain in this compound enable a variety of intermolecular interactions that govern its physical properties.
Hydrogen Bonding: The amino group (-NH2) can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair on the nitrogen atom). This allows for the formation of networks of hydrogen bonds between molecules, which are expected to be a dominant intermolecular force.
Halogen Bonding: The chlorine atoms, being electrophilic at their poles (the σ-hole), can participate in halogen bonding with nucleophilic atoms like the nitrogen of the amino group from another molecule. Studies on other halogenated compounds have shown the significance of such interactions in crystal packing and molecular recognition. nih.govmdpi.com
Dipole-Dipole Interactions: The C-Cl and C-N bonds are polar, leading to a net molecular dipole moment. These permanent dipoles result in dipole-dipole attractions between molecules.
Computational studies on similar molecules, such as aminopropyl-functionalized silanes, have highlighted the importance of N–H···N and N–H···O hydrogen bonds in stabilizing molecular clusters. nih.gov In the case of this compound, N–H···N and potentially N–H···Cl hydrogen bonds would be significant. The interplay of these forces dictates the packing of molecules in the solid state and influences properties like boiling point and solubility.
Development of Predictive Models for Chemical Reactivity (e.g., QSARs)
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or chemical reactivity. nih.gov For this compound, QSAR models could be developed to predict various properties, such as its reactivity in certain chemical reactions or its potential environmental fate.
The development of a QSAR model involves several steps:
Data Collection: A dataset of compounds with known reactivity values is compiled.
Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information, are calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors.
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., artificial neural networks), are used to build a mathematical model that links the descriptors to the observed reactivity. nih.govmdpi.comresearchgate.net
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
For predicting the chemical reactivity of this compound, relevant descriptors might include:
| Descriptor Type | Example Descriptors | Information Encoded |
| Electronic | HOMO/LUMO energies, Mulliken charges | Electron-donating/accepting ability, sites of electrophilic/nucleophilic attack |
| Topological | Molecular connectivity indices, Wiener index | Size, shape, and branching of the molecule |
| Constitutional | Molecular weight, number of chlorine atoms | Basic composition of the molecule |
| Quantum Chemical | Dipole moment, polarizability | Overall polarity and charge distribution |
| This table provides examples of descriptors that could be used in a QSAR model. |
Studies on the chlorination of amines have used computational methods to investigate reaction mechanisms and the role of the solvent, providing insights into their reactivity. rsc.orgresearchgate.netnih.gov QSAR models for halogenated compounds have been developed to predict properties like mutagenicity. nih.gov A QSAR model for this compound could potentially predict its susceptibility to nucleophilic substitution at the carbon atoms bearing chlorine, or the reactivity of the amine group. The development of such models would be beneficial for understanding its chemical behavior without the need for extensive experimental testing.
Applications in Chemical Synthesis and Materials Science
Role as a Key Synthetic Intermediate for Non-Biological Targets
As a trifunctional molecule, 3,3-Dichloropropan-1-amine could theoretically serve as a valuable intermediate in the synthesis of more complex molecules. The primary amine can act as a nucleophile or be converted into other functional groups, while the dichloromethyl group offers a handle for a variety of chemical transformations.
In principle, this compound could be a precursor to various specialty chemicals. For instance, the primary amine could be derivatized to form amides, sulfonamides, or other nitrogen-containing compounds. The dichloromethyl group could potentially be hydrolyzed to an aldehyde or undergo other reactions to introduce further functionality. However, there is a lack of specific examples in the scientific literature demonstrating the use of this compound as a precursor for the synthesis of known specialty chemicals.
Amines are well-established as versatile building blocks in organic synthesis, forming the backbone of many complex molecular architectures. amerigoscientific.com The unique substitution pattern of this compound could theoretically allow for the construction of novel heterocyclic systems or other advanced organic scaffolds. For example, intramolecular reactions between the amine and the dichloromethyl group (or its derivatives) could lead to the formation of cyclic structures. Despite this potential, there are no specific, documented examples of this compound being used as a building block for the synthesis of advanced organic scaffolds in the current body of scientific literature.
Catalytic Applications
The amine functional group is a cornerstone of modern catalysis, appearing in a wide range of organocatalysts and as ligands for transition metals. While the catalytic potential of this compound can be inferred from its structure, specific applications have not been reported.
Chiral primary amines are a well-established class of organocatalysts, capable of promoting a variety of asymmetric transformations. rsc.org These catalysts typically operate by forming chiral iminium ions or enamines with carbonyl compounds, thereby enabling stereoselective bond formation. While it is conceivable that a chiral version of this compound could be synthesized and employed as an organocatalyst, there is no research to support this application. The electronic properties imparted by the dichloromethyl group could potentially influence the reactivity and selectivity of such a catalyst, but this remains a hypothetical consideration.
Amines are common ligands in transition metal catalysis, where they can coordinate to a metal center and modulate its reactivity. researchgate.net This is crucial for a wide array of important reactions, including hydrogenations and carbon-carbon bond-forming reactions like the Suzuki or Heck couplings. organic-chemistry.orgnih.gov The nitrogen atom of this compound could, in theory, act as a ligand for various transition metals. The impact of the dichloromethyl group on the electronic properties of the amine and the steric environment around the metal center would be of interest. However, a review of the literature indicates that this compound has not been specifically investigated as a ligand in transition metal-catalyzed hydrogenation or C-C coupling reactions.
The following table provides a general overview of the types of transition metal-catalyzed reactions where amine ligands are often employed.
| Reaction Type | Metal Catalyst (Example) | Role of Amine Ligand |
| Hydrogenation | Rhodium, Ruthenium | Modulates electronic and steric properties of the metal center, influencing activity and selectivity. |
| C-C Coupling (e.g., Suzuki) | Palladium | Stabilizes the metal catalyst and participates in the catalytic cycle. |
| C-N Coupling (e.g., Buchwald-Hartwig) | Palladium | Facilitates the formation of carbon-nitrogen bonds. |
This table represents general applications of amine ligands and does not imply the specific use of this compound.
Immobilizing catalysts on solid supports is a key strategy in green chemistry, as it facilitates catalyst separation and recycling. beilstein-journals.orgrsc.org Amines can be used to anchor catalytic species to a solid support, or the amine itself can be part of the immobilized catalyst. utexas.edu For example, a primary amine like this compound could be grafted onto a solid support such as silica (B1680970) or a polymer, and then used to chelate a metal catalyst or act as an organocatalyst. While this is a common and effective strategy for many amines, there are no specific reports of this compound being used in the development of immobilized catalyst systems.
Polymer and Material Precursor
The utility of this compound as a precursor in the synthesis and modification of polymeric materials is an area of specialized chemical research. Its bifunctional nature, possessing both a primary amine and two chlorine atoms, allows it to potentially engage in various polymerization and polymer functionalization reactions. The amine group can participate in nucleophilic reactions to form polymer chains, while the chlorine atoms offer sites for subsequent modifications or cross-linking.
Monomer in Polymerization Reactions
As a monomer, this compound can theoretically participate in condensation polymerization reactions. The primary amine group can react with monomers containing functional groups such as carboxylic acids, acid chlorides, or isocyanates to form polyamide or polyurea chains, respectively. The presence of two chlorine atoms on the propyl chain introduces the possibility of creating polymers with unique properties.
For instance, in the synthesis of polyamides, the reaction of this compound with a dicarboxylic acid would proceed via the formation of an amide linkage. The general reaction scheme is as follows:
n H₂N-CH₂-CH₂-CHCl₂ + n HOOC-R-COOH → [-NH-CH₂-CH₂-CHCl₂-CO-R-CO-]n + 2n H₂O
The resulting polyamide would feature pendant dichloromethyl groups along the polymer backbone. These groups can significantly influence the polymer's physical and chemical properties, such as its solubility, thermal stability, and reactivity. The chlorine atoms can serve as reactive sites for further chemical transformations, allowing for the synthesis of graft copolymers or cross-linked materials.
While the conceptual basis for using this compound as a monomer is sound, extensive documented research detailing its homopolymerization or copolymerization in specific, large-scale applications is not widely available in publicly accessible literature. Its utility is often explored in targeted research settings for the creation of specialty polymers with tailored functionalities.
Functionalization of Polymeric Materials
The introduction of this compound onto existing polymer backbones is a key strategy for modifying their surface properties and introducing new functionalities. This process, known as polymer functionalization, can impart desirable characteristics such as improved hydrophilicity, flame retardancy, or antimicrobial activity.
One common approach involves the reaction of the amine group of this compound with polymers containing electrophilic functional groups, such as epoxide, anhydride (B1165640), or acyl chloride moieties. For example, a polymer with pendant epoxy groups can be readily modified by a ring-opening reaction with the amine.
This post-polymerization modification strategy offers a versatile method for tailoring the properties of a wide range of polymeric materials. The attached 3,3-dichloropropyl groups can then undergo further reactions. For example, the chlorine atoms can be substituted by other functional groups, or they can be used to initiate "grafting-from" polymerization, leading to the formation of complex, branched polymer architectures.
Research in the broader field of haloamines has demonstrated their potential in creating antimicrobial surfaces. While specific studies focusing solely on this compound are limited, the principles of N-halamine chemistry suggest that the amine group, once incorporated into a polymer, could potentially be converted to an N-halamine, which possesses biocidal properties. This would involve a subsequent halogenation step.
The functionalization of various polymers with amine-containing compounds has been explored to enhance their performance in diverse applications. The following table summarizes some examples of polymer functionalization with amines, illustrating the general principles that could be applicable to this compound.
| Polymer Backbone | Functionalizing Amine (Example) | Reaction Type | Resulting Functionality | Potential Application |
| Poly(styrene-co-maleic anhydride) | Ethylenediamine | Amine-anhydride reaction | Pendant primary amine groups | Bioconjugation, further modification |
| Poly(glycidyl methacrylate) | Diethylamine | Amine-epoxide ring opening | Tertiary amine groups | pH-responsive materials, catalysis |
| Polyvinyl chloride (PVC) | Jeffamine® (polyetheramine) | Nucleophilic substitution | Grafted polyether chains | Increased flexibility and hydrophilicity |
These examples highlight the versatility of amine functionalization in materials science. While direct and extensive research on this compound for these specific applications is not prevalent in the literature, its chemical structure suggests it is a viable candidate for similar polymer modification strategies, offering a pathway to novel materials with tailored properties.
Environmental Chemical Transformations and Degradation Pathways of 3,3 Dichloropropan 1 Amine
Abiotic Degradation Mechanisms
Abiotic degradation involves the breakdown of a chemical through non-biological processes such as hydrolysis, photolysis, and oxidation by environmental oxidants.
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For halogenated alkanes, the rate of hydrolysis is significantly influenced by the nature of the halogen and the structure of the alkyl group. The carbon-chlorine (C-Cl) bond is generally less reactive towards hydrolysis than carbon-bromine (C-Br) or carbon-iodine (C-I) bonds due to its higher bond enthalpy.
For 3,3-Dichloropropan-1-amine, the presence of two chlorine atoms on the same carbon atom (a gem-dichloro configuration) is a key structural feature. The hydrolysis of gem-dihalides typically proceeds via a nucleophilic substitution mechanism. The initial substitution of one chlorine atom with a hydroxyl group would form a gem-chlorohydrin intermediate. This intermediate is expected to be unstable and would readily undergo a second hydrolysis step to form a gem-diol. Gem-diols are often unstable and tend to eliminate a molecule of water to form a more stable carbonyl compound. In the case of this compound, this would likely result in the formation of 3-aminopropanal.
The hydrolysis of the related compound 1,3-dichloropropene (B49464) has been shown to be pH-dependent, with higher pH values favoring the reaction. nih.gov A similar pH dependency would be expected for this compound.
Table 1: Predicted Hydrolysis Pathway of this compound
| Step | Reactant | Product(s) | Notes |
| 1 | This compound + H₂O | 3-Chloro-3-hydroxypropan-1-amine + HCl | Initial slow hydrolysis of one C-Cl bond. |
| 2 | 3-Chloro-3-hydroxypropan-1-amine + H₂O | 3,3-Dihydroxypropan-1-amine + HCl | Rapid hydrolysis of the second C-Cl bond. |
| 3 | 3,3-Dihydroxypropan-1-amine | 3-Aminopropanal + H₂O | Dehydration of the unstable gem-diol. |
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. The rate and likelihood of photolysis depend on the molecule's ability to absorb light at environmentally relevant wavelengths (greater than 290 nm) and the quantum yield of the degradation reaction.
While specific photolysis data for this compound is unavailable, studies on other chlorinated amines provide some insights. Inorganic chloramines like monochloramine (NH₂Cl), dichloramine (NHCl₂), and trichloramine (NCl₃) are known to be degraded by UV irradiation. acs.orgresearchgate.netnih.gov The photolysis of these compounds can produce reactive radicals, including hydroxyl radicals (•OH), reactive chlorine species (RCSs), and amino radicals (•NH₂). researchgate.net
For this compound, it is plausible that absorption of UV radiation could lead to the cleavage of the C-Cl bonds, generating alkyl and chlorine radicals. The C-N bond could also be susceptible to photolytic cleavage. These reactive radical species would then participate in a cascade of secondary reactions with other molecules in the environment. Photooxidation of aliphatic amines under simulated atmospheric conditions has been shown to form nitrosamines, nitramines, and amides. acs.org
In the environment, chemical compounds can be oxidized by various species, most notably the hydroxyl radical (•OH), which is a powerful and non-selective oxidant present in the atmosphere and in sunlit surface waters. Other oxidants include ozone (O₃) and nitrate (B79036) radicals (NO₃•).
The oxidation of aliphatic amines can be initiated by the abstraction of a hydrogen atom from the nitrogen, the α-carbon, or the β-carbon, or by the abstraction of an electron from the lone pair of the nitrogen atom. ntnu.no For this compound, the primary amine group and the C-H bonds on the propane (B168953) chain are potential sites of oxidative attack. The reaction with hydroxyl radicals is likely to be a significant degradation pathway in the atmosphere. The oxidation of aliphatic alkylamines by alkaline hexacyanoferrate(III) has been shown to result in the formation of the corresponding aldehyde. researchgate.net
Biotic Degradation Mechanisms
Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms such as bacteria and fungi. Biodegradation can occur under aerobic (oxygen-present) or anaerobic (oxygen-absent) conditions.
Under aerobic conditions, microorganisms utilize oxygen as an electron acceptor to break down organic compounds. The biodegradation of chlorinated aliphatic hydrocarbons often involves initial oxidation or hydrolysis reactions catalyzed by microbial enzymes.
For compounds similar to this compound, such as 1,3-dichloro-2-propanol (B29581), bacteria have been identified that can degrade them through oxidative dehalogenation. ontosight.ai For instance, Agrobacterium radiobacter strain AD1 can use 1,3-dichloro-2-propanol as a sole source of carbon. nih.govethz.ch The degradation of 1,3-dichloropropene has also been studied, with some bacterial strains capable of metabolizing it. psu.edu
The aerobic biodegradation of this compound would likely proceed through one of two initial pathways:
Oxidative deamination: The amine group could be removed, forming an aldehyde or a carboxylic acid, which would then undergo further degradation.
Dehalogenation: Microorganisms could enzymatically remove the chlorine atoms. This could occur either hydrolytically, replacing the chlorine with a hydroxyl group, or oxidatively.
Studies on the aerobic biodegradation of various amines have shown that the presence of hydroxyl groups can have a positive impact on the degradation rate. nih.gov The biodegradability of chlorinated compounds can be influenced by the presence of co-contaminants and the adaptation of microbial communities. researchgate.netub.edu
Table 2: Examples of Microorganisms Involved in the Aerobic Degradation of Related Chlorinated Compounds
| Microorganism | Degraded Compound | Reference |
| Agrobacterium radiobacter strain AD1 | 1,3-Dichloro-2-propanol | nih.govethz.ch |
| Corynebacterium sp. strain N-1074 | 1,3-Dichloro-2-propanol | nih.govethz.ch |
| Pseudomonas sp. | 1,3-Dichloropropene | psu.edu |
| Burkholderia cepacia G4 | Trichloroethylene (TCE), cis- and trans-Dichloroethene (DCE) | psu.edu |
In the absence of oxygen, anaerobic microorganisms use other electron acceptors, such as nitrate, sulfate, or chlorinated compounds themselves, for respiration. The anaerobic biodegradation of highly chlorinated compounds often proceeds via reductive dechlorination, where a chlorine atom is removed and replaced by a hydrogen atom. clu-in.org
This process is a key step in the natural attenuation of many chlorinated solvents in groundwater. youtube.com The anaerobic degradation of chlorinated aliphatic compounds has been demonstrated in packed bed reactors. nih.gov Bacteria capable of halo-respiration can couple the dechlorination of these compounds to energy conservation. nih.gov
For this compound, anaerobic biodegradation would likely involve sequential reductive dechlorination, removing one chlorine atom at a time to form 3-chloropropan-1-amine and subsequently propan-1-amine. The resulting amine could then be further degraded through fermentation or other anaerobic metabolic processes. The feasibility of anaerobic biodegradation can be influenced by the presence of suitable electron donors and the microbial community composition.
Microbial Metabolism and Enzyme Systems Involved
The biodegradation of chlorinated hydrocarbons in the environment is predominantly a microbial process. Bacteria, in particular, have evolved diverse enzymatic systems to break down these often-recalcitrant compounds. For this compound, it is anticipated that microorganisms, especially from the genera Pseudomonas and Rhodococcus, would play a significant role in its degradation. nih.govnih.govnih.govwikipedia.org These bacteria are well-known for their ability to metabolize a wide range of halogenated compounds. huji.ac.ilnih.gov
The initial and most critical step in the aerobic biodegradation of chlorinated alkanes is dehalogenation, the cleavage of the carbon-chlorine bond. huji.ac.ilnih.gov This is typically accomplished by two main classes of enzymes:
Halidohydrolases: These enzymes catalyze a hydrolytic reaction where the chlorine atom is replaced by a hydroxyl group from a water molecule. This process does not require molecular oxygen.
Oxygenases: These enzymes incorporate one or two atoms of molecular oxygen into the substrate, which can lead to the destabilization of the carbon-chlorine bond and subsequent dehalogenation.
In the case of this compound, a likely metabolic pathway would initiate with a hydrolytic dehalogenase, similar to the haloalkane dehalogenase (DhaA) found in some Pseudomonas and Rhodococcus species, which has a broad substrate specificity. nih.govpsu.edu This would result in the stepwise removal of the chlorine atoms. Following dehalogenation, the resulting aliphatic amine would likely be further metabolized through oxidation of the alcohol and aldehyde intermediates, eventually leading to compounds that can enter central metabolic pathways. nih.govnih.gov The presence of the amine group may also be a target for enzymatic attack, potentially through monoamine oxidases or transaminases, leading to deamination.
It is important to note that the presence of multiple chlorine atoms on the same carbon, as in the case of a gem-dichloro group, can sometimes hinder microbial degradation. However, studies on related compounds have shown that microorganisms can evolve to handle such structures.
Identification and Chemical Fate of Transformation Products
The initial microbial or abiotic hydrolysis of the carbon-chlorine bonds would likely lead to the formation of a series of chlorinated and non-chlorinated propanol (B110389) and propanal derivatives. For instance, the hydrolytic removal of one chlorine atom would yield 3-chloro-3-hydroxypropan-1-amine , and subsequent removal of the second chlorine atom could lead to 3,3-dihydroxypropan-1-amine , which would likely exist in equilibrium with its corresponding aldehyde, 3-oxopropan-1-amine .
Further oxidation of these intermediates is expected. The alcohol group can be oxidized to a carboxylic acid, potentially forming compounds like 3-amino-2-chloropropanoic acid or 3-aminopropanoic acid (β-alanine) after complete dehalogenation. The degradation of the related compound 1,3-dichloropropene has been shown to produce 3-chloroallyl alcohol and 3-chloroacrylic acid as intermediates. psu.edunih.gov
The ultimate fate of these transformation products is mineralization to carbon dioxide, water, and inorganic chloride and ammonium (B1175870) ions. However, the persistence of some chlorinated intermediates is a possibility and a point of environmental concern, as these can sometimes be more mobile or toxic than the parent compound. For example, some studies on the degradation of other chlorinated compounds have noted the transient accumulation of intermediates. plos.org The complete mineralization of this compound would depend on the presence of a microbial community with the full complement of necessary enzymes.
Environmental Transport and Chemical Partitioning Mechanisms
The movement and distribution of this compound in the environment are controlled by its physical and chemical properties, which dictate its partitioning between air, water, soil, and sediment.
Volatilization is the process by which a chemical partitions from a liquid or solid phase into the gas phase. The tendency of a chemical to volatilize from water is primarily governed by its Henry's Law constant, while volatilization from soil is also influenced by its vapor pressure and adsorption to soil particles.
A specific Henry's Law constant for this compound is not documented. However, for the related compound 1,3-dichloropropane (B93676), the Henry's Law constant is reported to be 9.76 x 10⁻⁴ atm-m³/mol, suggesting a potential for volatilization from moist soil surfaces. vedantu.comnih.gov The presence of the amine group in this compound would increase its water solubility compared to its non-aminated counterpart, which would likely decrease its Henry's Law constant and thus its tendency to volatilize from aqueous solutions. nih.gov
The volatilization of amines from soil can also be influenced by soil pH. researchgate.netresearchgate.net At lower pH values, the amine group will be protonated, forming a less volatile salt. Conversely, at higher, more alkaline pH, the neutral, more volatile form of the amine will predominate, potentially increasing its volatilization rate.
Adsorption to soil and sediment particles is a key process that affects the mobility and bioavailability of chemicals in the environment. The extent of adsorption is often described by the soil-water partition coefficient (Kd) or the organic carbon-normalized adsorption coefficient (Koc).
Specific Kd or Koc values for this compound are not available. However, the adsorption of this compound will be influenced by several factors:
Soil Organic Matter: Organic matter is a primary sorbent for many organic chemicals. It is expected that soils with higher organic carbon content will exhibit greater adsorption of this compound. mdpi.comnih.gov
Clay Content and Type: Clay minerals, with their charged surfaces, can also contribute to the adsorption of polar and charged organic molecules.
Soil pH: Soil pH is a critical factor for ionizable compounds like amines. At environmentally relevant pH values, the amine group of this compound can be protonated (forming a cation), which would enhance its adsorption to negatively charged soil colloids (clay and organic matter) through cation exchange mechanisms. huji.ac.il
Desorption is the reverse process of adsorption, where the chemical is released from the soil or sediment back into the aqueous phase. The reversibility of adsorption for this compound will influence its long-term fate and potential for leaching into groundwater. Hysteresis, where desorption is slower than adsorption, can lead to the sequestration of the compound in the soil matrix. nih.gov
The following table provides a summary of Freundlich adsorption coefficients (Kf) for some related compounds, illustrating the range of values that might be expected and the influence of soil properties.
Table 1: Freundlich Adsorption Coefficients (Kf) for Structurally Related Compounds in Various Soils
| Compound | Soil Type | Organic Carbon (%) | Clay (%) | pH | Kf (L/kg) | Reference |
|---|---|---|---|---|---|---|
| p-Chloroaniline | Sandy Clay Loam | - | - | 6.2 | - | huji.ac.il |
| Diuron | Arid-zone soils | 0.1-1.7 | - | - | - | huji.ac.il |
| Imidacloprid | Freire Soil | - | - | - | 3.00 | youtube.com |
| Thiamethoxam | Freire Soil | - | - | - | 4.46 | youtube.com |
| Clothianidin | Chufquén Soil | - | - | - | 7.72 | youtube.com |
| Flubendiamide | Red Soil | - | - | - | 2.98-4.32 | nih.gov |
| Flubendiamide | Black Soil | - | - | - | 1.04-1.45 | nih.gov |
Q & A
Q. What are the established synthetic methodologies for 3,3-Dichloropropan-1-amine, and how do reaction conditions influence product purity and yield?
The synthesis of this compound typically involves nucleophilic substitution reactions. For example, thionyl chloride (SOCl₂) can be used to introduce chlorine atoms into a propan-1-amine backbone under reflux conditions. Key variables include solvent choice (e.g., anhydrous dichloromethane), stoichiometric ratios, and reaction time. Purification is often achieved via column chromatography to isolate the product from byproducts like unreacted starting materials or elimination derivatives. Yield optimization requires careful control of moisture and temperature to minimize side reactions .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Researchers should prioritize:
- ¹H/¹³C NMR Spectroscopy : Chlorine atoms induce distinct deshielding effects; for example, the amine proton appears as a broad singlet near δ 1.5–2.5 ppm, while adjacent CH₂ groups show splitting due to coupling with chlorine.
- Mass Spectrometry (MS) : The molecular ion peak (M⁺) at m/z 142.98 (C₃H₆Cl₂N⁺) confirms the molecular formula.
- Infrared (IR) Spectroscopy : N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (~650 cm⁻¹) are key markers. Cross-referencing these data ensures structural confirmation .
Advanced Research Questions
Q. How can competing reaction pathways (e.g., elimination vs. substitution) be controlled during the synthesis of this compound derivatives?
To favor substitution over elimination:
- Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Employ bulky bases (e.g., DBU) to reduce steric hindrance at the reaction site.
- Optimize temperature: Lower temperatures (0–25°C) disfavor elimination, which is entropy-driven. For example, substituting a hydroxyl group with chlorine using SOCl₂ requires strict anhydrous conditions to prevent hydrolysis, which competes with elimination pathways .
Q. How do steric and electronic effects of the dichloro substituent influence the reactivity of this compound in nucleophilic reactions?
The two chlorine atoms create strong electron-withdrawing effects, increasing the electrophilicity of the adjacent carbon. However, steric hindrance from the Cl groups can reduce accessibility for nucleophiles. Computational studies (e.g., density functional theory) predict that the C-Cl bond angle (~109.5°) and charge distribution favor nucleophilic attack at the β-carbon. Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) can resolve these effects .
Q. What computational approaches model the interaction of this compound with biological targets, and how do they guide experimental design?
Molecular docking simulations (e.g., AutoDock Vina) and molecular dynamics (MD) trajectories are used to predict binding affinities to enzymes or receptors. For instance, the compound’s dichloro moiety may form halogen bonds with catalytic residues in cytochrome P450 enzymes. These models inform mutagenesis experiments or structure-activity relationship (SAR) studies to refine target selectivity. Validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) is critical .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?
Contradictions may arise from:
- Purity Variability : Impurities (e.g., hydrolysis byproducts) can skew bioassay results. Validate purity via HPLC (>95%) before testing.
- Assay Conditions : Differences in buffer pH, temperature, or cell lines (e.g., HEK293 vs. HeLa) affect activity. Standardize protocols using guidelines like NIH/WHO recommendations.
- Metabolic Stability : Species-specific metabolism (e.g., murine vs. human liver microsomes) alters efficacy. Cross-validate in multiple models .
Methodological Tables
Q. Table 1: Key Synthetic Routes for this compound
| Method | Reagents/Conditions | Key Challenges | Purification |
|---|---|---|---|
| Nucleophilic Substitution | SOCl₂, DCM, reflux, 12h | Competing elimination | Column chromatography |
| Reductive Amination | NH₃, LiAlH₄, THF, 0°C | Over-reduction to alcohol | Distillation |
Q. Table 2: Spectral Markers for Structural Confirmation
| Technique | Key Peaks/Features | Diagnostic Role |
|---|---|---|
| ¹H NMR | δ 2.8–3.2 (CH₂NH₂), δ 4.1 (CHCl₂) | Confirms backbone connectivity |
| IR | 3300 cm⁻¹ (N-H), 650 cm⁻¹ (C-Cl) | Identifies functional groups |
| MS | m/z 142.98 (M⁺), 107.0 (M⁺-Cl) | Validates molecular formula |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
